Thermal Stability Superiority of Saccharin vs. Aspartame and Cyclamate
Thermogravimetric analysis demonstrates that sodium saccharin possesses significantly higher thermal stability than aspartame and cyclamate. Sodium saccharin exhibits a melting point of 364°C and an initial decomposition temperature of 466°C under nitrogen, whereas aspartame begins decomposing at 158°C and cyclamate at approximately 170°C [1]. This allows saccharin to retain sweetness integrity in baked goods and heat-sterilized products, where aspartame degrades and cyclamate suffers sweetness loss [2].
| Evidence Dimension | Thermal Stability (Initial Decomposition Temperature, °C, under nitrogen) |
|---|---|
| Target Compound Data | 466 °C (sodium saccharin) |
| Comparator Or Baseline | Aspartame: 158 °C; Cyclamate: ~170 °C |
| Quantified Difference | Saccharin decomposes >300 °C higher than aspartame |
| Conditions | Thermogravimetric Analysis (TGA) under nitrogen atmosphere |
Why This Matters
For industrial baking, canning, or extrusion processes, saccharin's thermal resilience ensures consistent sweetness delivery without the degradation and off-flavor generation observed with aspartame or cyclamate.
- [1] Biblioteca Phorte Educacional. Thermal stability study of artificial sweeteners. Data: sodium saccharin melting point 364°C, initial decomposition 466°C (N2); aspartame decomposition 158°C (N2). View Source
- [2] Avans. Sodium Saccharin Granular vs Sodium Cyclamate: Sweetener Comparison. (2026). Data: cyclamate heat tolerance up to 120°C. View Source
